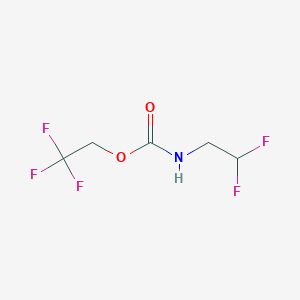
4-bromo-2-(2,6-difluorophenyl)-1,3-thiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Bromo-2-(2,6-difluorophenyl)-1,3-thiazole, commonly referred to as 4-Br-2-DFPT, is an important organic compound used in a wide range of applications, including pharmaceuticals, agrochemicals, and materials science. It is a heterocyclic aromatic compound, containing both nitrogen and sulfur atoms, and is synthesized through a variety of methods. 4-Br-2-DFPT has been extensively studied due to its unique chemical and physical properties, which make it useful for a variety of scientific research applications.
作用機序
4-Br-2-DFPT has been studied for its potential mechanism of action. It has been shown to interact with various proteins and enzymes, such as cytochrome P450 and glutathione-S-transferase, and to inhibit their activity. 4-Br-2-DFPT has also been shown to interact with DNA and to induce oxidative stress, which may lead to cell death.
Biochemical and Physiological Effects
4-Br-2-DFPT has been studied for its biochemical and physiological effects. It has been shown to induce cell death in a variety of cancer cell lines, including breast, lung, and prostate cancer cells. It has also been shown to inhibit the growth of a variety of bacteria, including Escherichia coli and Staphylococcus aureus. In addition, 4-Br-2-DFPT has been shown to have anti-inflammatory and antioxidant properties.
実験室実験の利点と制限
4-Br-2-DFPT has several advantages for use in lab experiments. It is relatively easy to synthesize, and its unique chemical and physical properties make it useful for a variety of scientific research applications. In addition, it has been shown to have a variety of biochemical and physiological effects, making it a useful tool for studying the mechanisms of action of various proteins and enzymes. However, 4-Br-2-DFPT also has some limitations for use in lab experiments. It is a relatively expensive compound, and it can be difficult to obtain in large quantities. In addition, its mechanism of action is not fully understood, making it difficult to predict its effects in certain situations.
将来の方向性
The potential applications of 4-Br-2-DFPT are numerous, and there are many potential future directions for research. Further studies could be conducted to better understand its mechanism of action and to identify new potential uses for the compound. In addition, research could be conducted to develop more efficient and cost-effective methods for synthesizing the compound, which could make it more widely available for use in lab experiments. Finally, research could be conducted to develop novel compounds based on 4-Br-2-DFPT, which could have potential applications in the treatment of cancer and other diseases.
合成法
4-Br-2-DFPT can be synthesized through several methods, including a three-step reaction of 2,6-difluorobenzaldehyde, thiourea, and sodium bromide in ethanolic sodium hydroxide, a three-step reaction of 2,6-difluorobenzaldehyde, thiourea, and bromine in ethanol, and a four-step reaction of 2,6-difluorobenzaldehyde, thiourea, and bromine in ethanol. All three methods yield 4-Br-2-DFPT in high yield, with the three-step reaction of 2,6-difluorobenzaldehyde, thiourea, and sodium bromide in ethanolic sodium hydroxide being the most efficient.
科学的研究の応用
4-Br-2-DFPT has been extensively studied due to its unique chemical and physical properties, which make it useful for a variety of scientific research applications. It has been used in the synthesis of novel compounds, such as 2-thiazolyl-4-bromo-2-fluoro-benzamides, which have potential applications in the treatment of cancer and other diseases. 4-Br-2-DFPT has also been used in the synthesis of novel materials, such as polymers and nanocomposites, which can be used in a variety of applications, including drug delivery and tissue engineering.
特性
IUPAC Name |
4-bromo-2-(2,6-difluorophenyl)-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrF2NS/c10-7-4-14-9(13-7)8-5(11)2-1-3-6(8)12/h1-4H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIHWKARTDRLCMQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)C2=NC(=CS2)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrF2NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-2-(2,6-difluorophenyl)thiazole | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[3-(Methylthio)phenyl]cyclopropanecarboxamide](/img/structure/B6617385.png)

![[1-(aminomethyl)-4,4-dimethylcyclohexyl]methanol](/img/structure/B6617399.png)
![3-amino-1-{imidazo[1,2-a]pyridin-2-yl}propan-1-ol](/img/structure/B6617405.png)






![{[3-(5-fluoropyridin-3-yl)-1H-pyrazol-4-yl]methyl}(methyl)amine](/img/structure/B6617446.png)